1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol

Antidepressant pharmacology Norepinephrine transporter binding SNRI selectivity profiling

1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol (CAS 142733-20-8), also designated Wy 45818, is a synthetic cyclohexanol derivative belonging to the phenylethylamine class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is structurally defined by an ortho-chlorophenyl substituent and a tertiary dimethylamino group attached to a cyclohexanol core.

Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
CAS No. 142733-20-8
Cat. No. B115641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol
CAS142733-20-8
Synonyms1-(2-(dimethylamino)-1-(2-chlorophenyl)ethyl)cyclohexanol
WY 45,818
WY-45,818
Molecular FormulaC16H24ClNO
Molecular Weight281.82 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=CC=C1Cl)C2(CCCCC2)O
InChIInChI=1S/C16H24ClNO/c1-18(2)12-14(13-8-4-5-9-15(13)17)16(19)10-6-3-7-11-16/h4-5,8-9,14,19H,3,6-7,10-12H2,1-2H3
InChIKeyOVSAXOVRTVDPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol (CAS 142733-20-8): Procurement-Relevant Identity and Comparator Landscape


1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol (CAS 142733-20-8), also designated Wy 45818, is a synthetic cyclohexanol derivative belonging to the phenylethylamine class of serotonin-norepinephrine reuptake inhibitors (SNRIs) [1]. It is structurally defined by an ortho-chlorophenyl substituent and a tertiary dimethylamino group attached to a cyclohexanol core [2]. First disclosed by Wyeth-Ayerst Research and indexed in ChEMBL as CHEMBL316862, this compound has recorded affinity for the human norepinephrine transporter (hNET, Ki = 125 nM), human serotonin transporter (hSERT, IC50 = 177 nM), and rat alpha-1A adrenergic receptor (IC50 = 523 nM) [3]. Its closest structural and pharmacological analogs include venlafaxine (4-methoxyphenyl derivative), desvenlafaxine (4-hydroxyphenyl metabolite of venlafaxine), and duloxetine (a structurally distinct SNRI) [1] [4].

Why Venlafaxine, Desvenlafaxine, or Duloxetine Cannot Simply Replace 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol in Analytical or Receptor-Selectivity Contexts


Although venlafaxine, desvenlafaxine, and Wy 45818 share a common cyclohexanol–phenylethylamine scaffold, simple substitution is precluded by two fundamental differences. First, Wy 45818 carries an ortho-chlorophenyl group in place of venlafaxine's para-methoxyphenyl [1]; this single atomic substitution shifts the molecule's NET/SERT inhibition ratio from venlafaxine's approximately 30:1 (hNET Ki 2480 nM vs. hSERT Ki 82 nM) [2] to a markedly more balanced profile (hNET Ki 125 nM vs. hSERT IC50 177 nM) [3], producing a functional selectivity profile that is not reproducible with venlafaxine or desvenlafaxine. Second, Wy 45818 is the validated internal standard in numerous stereospecific HPLC and LC-MS/MS methods for quantifying venlafaxine enantiomers and its active metabolite O-desmethylvenlafaxine in biological matrices [4]; substituting it with any other analog invalidates these validated analytical protocols. These two orthogonal points—pharmacological uniqueness and analytical method indispensability—mean that interchanging Wy 45818 with venlafaxine, desvenlafaxine, or duloxetine is not scientifically equivalent.

Quantitative Evidence Differentiating 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol (Wy 45818) from Closest In-Class Analogs


Wy 45818 vs. Venlafaxine: 20-Fold Stronger Binding Affinity at Human Norepinephrine Transporter (hNET)

In competitive radioligand binding assays using human norepinephrine transporter (hNET) expressed in MDCK-Net6 cells, Wy 45818 displaced [3H]nisoxetine with a Ki of 125 nM [1]. Under comparable assay conditions, venlafaxine exhibited a Ki of 2480 nM at the same human NET target (measured via [3H]nisoxetine displacement in transfected cell membranes) [2]. This represents an approximately 19.8-fold higher affinity for Wy 45818 at the human NET. The substantial difference in NET engagement cannot be attributed to assay variability alone, as both studies used radiolabeled nisoxetine as the competing ligand and human NET-expressing cell lines.

Antidepressant pharmacology Norepinephrine transporter binding SNRI selectivity profiling Radioligand displacement assay

Wy 45818 vs. Venlafaxine and Desvenlafaxine: Balanced hNET/hSERT Inhibition Ratio as a Differentiating Selectivity Parameter

Wy 45818 exhibits a balanced human NET/SERT affinity profile: hNET Ki = 125 nM versus hSERT IC50 = 177 nM, yielding an NET/SERT ratio of approximately 0.7 [1]. In contrast, venlafaxine shows a strongly serotonin-biased profile with hNET Ki = 2480 nM and hSERT Ki = 82 nM, giving an NET/SERT ratio of 30 [2]. Desvenlafaxine likewise retains serotonin bias: hSERT Ki = 40.2 nM vs. hNET Ki = 558.4 nM, an NET/SERT ratio of ~13.9 [3]. The near-equimolar engagement of NET and SERT by Wy 45818 constitutes a qualitatively distinct pharmacological phenotype that is not accessible with either venlafaxine or desvenlafaxine.

Transporter selectivity ratio Serotonin-norepinephrine balance Functional uptake inhibition Structure-activity relationship

Validated Internal Standard for Stereospecific Quantification of Venlafaxine and O-Desmethylvenlafaxine Enantiomers in Plasma

Wy 45818 is explicitly documented as the internal standard in the first published stereospecific HPLC method for venlafaxine enantiomer quantification in dog, rat, and human plasma [1]. This foundational method, published in Chirality (1992), has been cited as the reference analytical protocol for venlafaxine enantiomer disposition studies. The National Library of Medicine's MeSH record for Wy 45818 (Unique ID C075370) confirms its designated role: "structure given in first source; used as an internal standard in venlafaxine assay" [2]. No competing analog—venlafaxine, desvenlafaxine, or other cyclohexanol derivatives—can serve this identical function in the validated protocol, because the internal standard must be chromatographically resolvable from both analytes (venlafaxine and O-desmethylvenlafaxine enantiomers) while sharing extraction recovery and ionization characteristics.

Bioanalytical chemistry Chiral HPLC method validation LC-MS/MS quantification Pharmacokinetic internal standard

Wy 45818 vs. Duloxetine: Differential NET/SERT Balance with Reduced SERT Over-Inhibition Risk

Duloxetine, the most clinically used balanced SNRI, binds to hNET with a Ki of 7.5 nM and hSERT with a Ki of 0.8 nM, yielding a NET/SERT ratio of 9 [1]. While duloxetine's absolute affinity is higher than Wy 45818 at both transporters, its 9:1 SERT bias means that at therapeutic concentrations, SERT is saturated before NET, potentially limiting the dose range for balanced dual reuptake inhibition. Wy 45818, with an NET/SERT ratio of 0.7 (hNET Ki 125 nM vs. hSERT IC50 177 nM), offers a near-equimolar profile that achieves more uniform transporter occupancy as concentration increases [2]. This differential makes Wy 45818 a superior tool compound for studies requiring dissociable NET and SERT contributions to a behavioral or neurochemical endpoint.

Dual reuptake inhibition SERT/NET balance Transporter occupancy In vitro pharmacology comparison

Ortho-Chlorophenyl Substitution Confers Distinct Physicochemical Properties Compared to Para-Methoxy (Venlafaxine) and Para-Hydroxy (Desvenlafaxine) Analogs

The ortho-chlorophenyl substituent in Wy 45818 confers a calculated logP of 3.68 [1], which is distinct from venlafaxine (calculated logP approximately 3.2 for the para-methoxy analog) and desvenlafaxine (calculated logP approximately 2.9 for the para-hydroxy analog). This differential lipophilicity translates to measurable differences in chromatographic retention behavior: Wy 45818 is specifically chosen as an internal standard in validated LC-MS/MS methods for venlafaxine quantification precisely because its ortho-chlorophenyl group provides adequate chromatographic separation from the para-substituted analytes while maintaining comparable ionization efficiency [2]. The ortho-chlorine also introduces a unique steric environment around the dimethylaminoethyl side chain that is absent in para-substituted analogs, as evidenced by the differential binding mode reflected in the altered NET/SERT ratio [3].

Lipophilicity modulation logP comparison Physicochemical differentiation Structure-property relationships

Prioritized Application Scenarios for Procuring 1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol (Wy 45818) Based on Differentiated Evidence


Pharmacological Tool Compound for Balanced NET/SERT Dual Reuptake Inhibition Studies

Wy 45818 is the preferred procurement choice for neuroscience researchers requiring a tool compound with near-equimolar NET and SERT inhibition (NET/SERT ratio ≈ 0.7). Unlike venlafaxine (ratio 30) or desvenlafaxine (ratio 13.9), Wy 45818 does not introduce a confounding serotonin bias, enabling cleaner dissection of noradrenergic versus serotonergic contributions in behavioral pharmacology, microdialysis, and electrophysiology experiments [1]. Its hNET Ki of 125 nM allows effective transporter occupancy at concentrations that do not saturate SERT (hSERT IC50 177 nM), providing a wider experimental window for dual reuptake blockade [2].

Validated Internal Standard for Stereospecific Venlafaxine/ODV Quantification in Bioanalytical Laboratories

Contract research organizations (CROs) and bioanalytical laboratories that perform stereospecific quantification of venlafaxine and O-desmethylvenlafaxine enantiomers in plasma must procure Wy 45818 as the designated internal standard. The original validated method (Wang et al., Chirality 1992) and its derivative LC-MS/MS protocols rely on Wy 45818's ortho-chlorophenyl moiety to achieve chromatographic resolution from the para-substituted analytes [1]. The National Library of Medicine's MeSH database explicitly indexes Wy 45818 for this purpose (C075370) [2]. Substituting any other analog necessitates a full method re-validation under FDA or EMA bioanalytical guidance, incurring significant time and regulatory costs.

Structure-Activity Relationship (SAR) Reference Compound for Chlorophenyl-Substituted Cyclohexanol Derivatives

Medicinal chemistry programs exploring the impact of aryl substitution on SNRI pharmacology require Wy 45818 as the ortho-chlorophenyl reference. Its differential logP (3.68) relative to the para-methoxy (venlafaxine, ~3.2) and para-hydroxy (desvenlafaxine, ~2.9) analogs [1] provides a defined lipophilicity anchor for SAR series. The 19.8-fold gain in hNET affinity over venlafaxine, driven by the ortho-chloro substitution, makes Wy 45818 a critical comparator for evaluating how halogen position and electronic properties modulate transporter binding [2].

Reference Compound for Alpha-1A Adrenergic Receptor Off-Target Profiling in SNRI Development

Wy 45818 has a measured IC50 of 523 nM at the rat alpha-1A adrenergic receptor [1]. This off-target activity profile is distinct from desvenlafaxine, which showed no significant activity at a broad panel of nontransporter targets at 10 µM [2]. For preclinical safety pharmacology programs, Wy 45818 serves as a useful reference compound to benchmark the alpha-1A-mediated cardiovascular liability of SNRI candidates, helping differentiate transporter-mediated efficacy from receptor-mediated side effects.

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